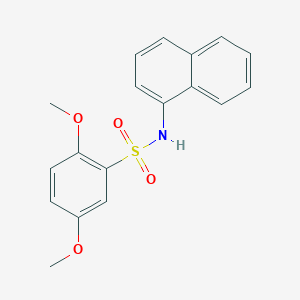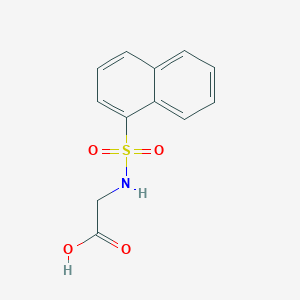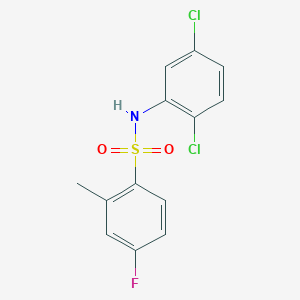
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide, also known as W-7, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1978 by Kakiuchi and colleagues as a calmodulin antagonist. Since then, it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide inhibits calmodulin by binding to its hydrophobic pocket, which prevents it from binding to calcium ions. This, in turn, reduces the activation of downstream signaling pathways that are dependent on calmodulin. The exact mechanism of action of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide is still not fully understood and requires further investigation.
Biochemical and physiological effects:
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including protein kinase C, myosin light chain kinase, and nitric oxide synthase. It has also been shown to affect intracellular calcium levels, which can lead to changes in cellular processes such as muscle contraction and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. It also has a well-established mechanism of action and has been extensively studied in various experimental systems. However, one limitation of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide is that it can have off-target effects, which can complicate the interpretation of experimental results. Additionally, the concentration of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide required to achieve its inhibitory effects can vary depending on the experimental system, which can make it difficult to compare results between different studies.
Direcciones Futuras
There are several future directions for research involving 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide. One area of interest is investigating its potential as a therapeutic agent for cancer. 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been shown to inhibit the proliferation of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is investigating its effects on other cellular processes, such as autophagy and apoptosis. Additionally, further studies are needed to better understand its mechanism of action and to identify potential off-target effects.
Métodos De Síntesis
The synthesis of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 1-naphthylamine to form the intermediate product, which is then reacted with ammonia to obtain 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit calmodulin, a calcium-binding protein that plays a crucial role in various cellular processes. It has been used in studies related to cell signaling, muscle contraction, and neurotransmitter release. 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has also been used in cancer research to investigate its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C18H17NO4S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2,5-dimethoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-22-14-10-11-17(23-2)18(12-14)24(20,21)19-16-9-5-7-13-6-3-4-8-15(13)16/h3-12,19H,1-2H3 |
Clave InChI |
GHKSAXKKOIYBOE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)

![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)

![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)

![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)

